(2R,5S,6S)-2,6-dihydroxy-3-(hydroxymethyl)-5-(4-nitroanilino)cyclohex-3-en-1-one
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Overview
Description
(2R,5S,6S)-2,6-dihydroxy-3-(hydroxymethyl)-5-(4-nitroanilino)cyclohex-3-en-1-one: is a chemical compound with the molecular formula C13H14N2O6 It is characterized by the presence of a nitrophenyl group attached to a valienamine structure
Preparation Methods
Synthetic Routes and Reaction Conditions:
Cyanoacetylation of Amines: One of the methods involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions to yield cyanoacetamide derivatives.
Microbial Oxidation: Another method involves the use of microbial oxidation with glucoside 3-dehydrogenase to produce 3-ketovalidoxylamine, which can then be converted to N-(4-nitrophenyl)valienamine.
Industrial Production Methods: Industrial production methods for N-(4-nitrophenyl)valienamine are not extensively documented. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions.
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Catalytic Reduction: Commonly used reagents include hydrogen gas and palladium on carbon as a catalyst for the reduction of the nitro group.
Substitution Reactions: Reagents such as halogenating agents and bases are used for substitution reactions.
Major Products:
Amino Derivatives: Reduction of the nitro group results in the formation of amino derivatives.
Substituted Derivatives: Substitution reactions yield various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: (2R,5S,6S)-2,6-dihydroxy-3-(hydroxymethyl)-5-(4-nitroanilino)cyclohex-3-en-1-one is used as an intermediate in the synthesis of various heterocyclic compounds and as a substrate in enzymatic reactions .
Biology and Medicine:
Industry: The compound is used in the production of glucosidase inhibitors, which have applications in the pharmaceutical industry .
Mechanism of Action
The mechanism of action of N-(4-nitrophenyl)valienamine involves its interaction with specific enzymes and molecular targets. For instance, it acts as a chemical chaperone by stabilizing enzymes such as β-glucosidase and β-galactosidase, thereby enhancing their activity and preventing the accumulation of substrates that lead to lysosomal storage disorders .
Comparison with Similar Compounds
- N-Octyl-β-valienamine
- N-Octyl-4-epi-β-valienamine
Comparison: (2R,5S,6S)-2,6-dihydroxy-3-(hydroxymethyl)-5-(4-nitroanilino)cyclohex-3-en-1-one is unique due to the presence of the nitrophenyl group, which imparts distinct chemical properties and reactivity. In contrast, N-Octyl-β-valienamine and N-Octyl-4-epi-β-valienamine are characterized by the presence of an octyl group, which influences their biological activity and applications .
Properties
CAS No. |
92587-08-1 |
---|---|
Molecular Formula |
C13H14N2O6 |
Molecular Weight |
294.26 g/mol |
IUPAC Name |
(2R,5S,6S)-2,6-dihydroxy-3-(hydroxymethyl)-5-(4-nitroanilino)cyclohex-3-en-1-one |
InChI |
InChI=1S/C13H14N2O6/c16-6-7-5-10(12(18)13(19)11(7)17)14-8-1-3-9(4-2-8)15(20)21/h1-5,10-12,14,16-18H,6H2/t10-,11+,12-/m0/s1 |
InChI Key |
MSMFDSDKVJHLJB-TUAOUCFPSA-N |
SMILES |
C1=CC(=CC=C1NC2C=C(C(C(=O)C2O)O)CO)[N+](=O)[O-] |
Isomeric SMILES |
C1=CC(=CC=C1N[C@H]2C=C([C@H](C(=O)[C@H]2O)O)CO)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC=C1NC2C=C(C(C(=O)C2O)O)CO)[N+](=O)[O-] |
Synonyms |
N-(4-nitrophenyl)valienamine |
Origin of Product |
United States |
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